Structural Differentiation: Piperidine at Position 2 Instead of Piperazine or Other Amines
The target compound contains a piperidine ring directly attached to the benzothiazole 2-position. In the PPARδ agonist series reported by Kato et al., the nature of the amine at this position was systematically varied, and piperidine-bearing analogs generally demonstrated distinct potency and selectivity profiles compared to piperazine or substituted piperidine derivatives [1]. Although the specific ester conjugate is not present in that study, the class-level trend indicates that the piperidine substituent confers different conformational preferences and electronic properties that can affect PPARδ binding. No quantitative affinity or functional data for CAS 2034602-53-2 itself are publicly available; the differentiation is inferred from SAR trends within the 2-(1-piperidinyl)-1,3-benzothiazole scaffold.
| Evidence Dimension | PPARδ transactivation assay EC50 (class representative) |
|---|---|
| Target Compound Data | Not publicly reported for CAS 2034602-53-2 |
| Comparator Or Baseline | Compound 12 (piperidine-containing PPARδ agonist from Kato et al.): EC50 < 10 nM (exact value not disclosed in abstract); Compound 21 (4-(1-pyrrolidinyl)piperidine analog): EC50 = 3.6 nM [2] |
| Quantified Difference | Cannot be calculated due to lack of target compound data |
| Conditions | Cell-based PPARδ transactivation assay (GAL4-hPPARδ LBD); note: comparator data are for different chemical series |
Why This Matters
For scientists selecting a PPARδ tool compound or lead, the piperidine vs. piperazine distinction can critically influence target engagement and off-target activity; procurement of the specific piperidine-containing ester is warranted only if the research hypothesis explicitly requires this substitution.
- [1] Kato T, Ohara T, Suzuki N, Muto S, Tokuyama R, Mizutani M, et al. Discovery and structure-based design of a new series of potent and selective PPARδ agonists utilizing a virtual screening method. Bioorg Med Chem Lett. 2022;59:128567. PMID: 35063634. View Source
- [2] Kato T, Fukao K, Ohara T, Naya N, Tokuyama R, Muto S, et al. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. J Med Chem. 2023;66(16):11428-11446. View Source
